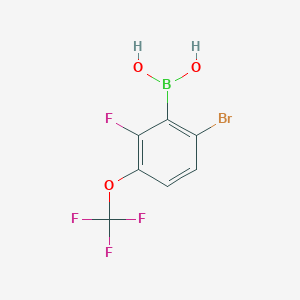

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

CAS No.: 2376634-06-7

Cat. No.: VC11658451

Molecular Formula: C7H4BBrF4O3

Molecular Weight: 302.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2376634-06-7 |

|---|---|

| Molecular Formula | C7H4BBrF4O3 |

| Molecular Weight | 302.82 g/mol |

| IUPAC Name | [6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H |

| Standard InChI Key | XGWIDXAFXNSGLI-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, [6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid, reflects its substitution pattern on the phenyl ring. The boronic acid group (-B(OH)₂) at position 1 enables participation in cross-coupling reactions, while the electron-withdrawing trifluoromethoxy (-OCF₃) and halogen (Br, F) substituents modulate electronic effects and steric hindrance. The Standard InChI key, InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H, provides a precise representation of its atomic connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BBrF₄O₃ | |

| Molecular Weight | 302.82 g/mol | |

| CAS No. | 2376634-06-7 | |

| Hazard Statements | H315, H319, H335 |

Synthesis and Applications

Synthetic Pathways

Though detailed protocols are scarce, the synthesis likely involves sequential halogenation and functionalization steps. A plausible route could begin with the bromination of 2-fluoro-3-(trifluoromethoxy)phenol, followed by boronation via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst . Alternative methods may employ directed ortho-metalation strategies to install the boronic acid group.

Applications in Organic Chemistry

The compound’s primary utility lies in Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures central to pharmaceuticals and materials science. For example, coupling with aryl halides generates complex motifs found in kinase inhibitors and anticancer agents. Its trifluoromethoxy group enhances metabolic stability in drug candidates, a critical factor in medicinal chemistry .

Medicinal Chemistry Relevance

Proteasome inhibition, a mechanism exploited in cancer therapy, has been linked to boronic acid-containing drugs like bortezomib. The electron-deficient trifluoromethoxy group in this compound may improve binding affinity to proteasomal subunits, though in vitro studies are needed to validate this hypothesis.

Comparative Analysis

Versus Phenylboronic Acid

Phenylboronic acid (C₆H₇BO₂, MW 121.93 g/mol) lacks halogen and trifluoromethoxy substituents, making it less electron-deficient. While simpler to synthesize, it offers fewer opportunities for tuning electronic properties in catalysis or drug design .

Versus 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

The benzaldehyde analog (C₈H₃BrF₄O) replaces the boronic acid with an aldehyde group, shifting reactivity toward nucleophilic addition rather than cross-coupling. This highlights the boronic acid’s unique role in forming carbon-carbon bonds .

| Compound | Molecular Formula | Key Functional Groups | Primary Application |

|---|---|---|---|

| (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid | C₇H₄BBrF₄O₃ | Boronic acid, -OCF₃ | Suzuki coupling, drug design |

| Phenylboronic acid | C₆H₇BO₂ | Boronic acid | Cross-coupling, sensors |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C₈H₃BrF₄O | Aldehyde, -CF₃ | Organic synthesis |

Future Perspectives

Research Opportunities

-

Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

-

Biological Screening: Evaluating proteasome inhibition and cytotoxicity in cancer cell lines.

-

Material Science: Exploring use in metal-organic frameworks (MOFs) for catalytic applications.

Regulatory Considerations

As a research-grade chemical, advancing toward preclinical studies will require rigorous purity assessments (≥95% by HPLC) and toxicity profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume